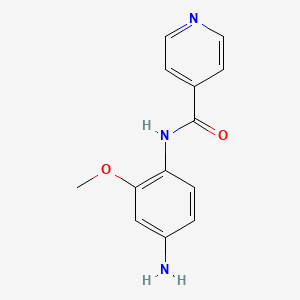

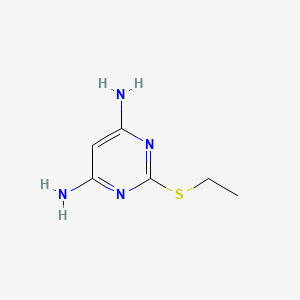

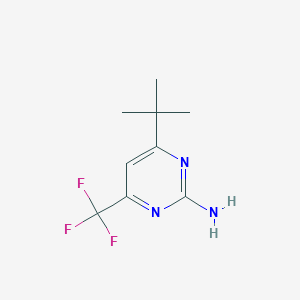

![molecular formula C10H8F3N5 B1331757 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine CAS No. 3832-69-7](/img/structure/B1331757.png)

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine

Vue d'ensemble

Description

The compound “2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine” belongs to a class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds often involves the use of trichloromethyl-pyridine, where an exchange between chlorine and fluorine atoms occurs . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Electrochemical Analysis

Studies on related triazine derivatives have explored their use in electrochemical analysis. For instance, a coated graphite electrode and polymeric membrane electrode based on N2,N4-bis((3H-indol-3-yl)methylene)-6-phenyl-1,3,5-triazine-2,4-diamine demonstrated effectiveness in detecting Sm3+ ions in various samples, highlighting their potential in sensitive electrochemical measurements (Upadhyay et al., 2012).

Polymer Material Research

Triazine-based compounds are integral in synthesizing thermally stable and organosoluble aromatic polyamides. These polyamides, incorporating phenyl-1,3,5-triazine moieties, exhibit exceptional thermal stability and mechanical properties, making them suitable for high-performance material applications (Yu et al., 2012).

Green Chemistry

In green chemistry, 2,4-diamino-1,3,5-triazines are synthesized using environmentally friendly methods, such as microwave irradiation, reducing solvent use and simplifying procedures. These methods emphasize the role of triazine derivatives in sustainable chemical practices (Díaz‐Ortiz et al., 2004).

Biomedical Research

6-Aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines, a category including similar triazine derivatives, have shown potential in treating malaria. Their ability to inhibit the parasitic enzyme DHFR highlights their significance in developing new antimalarial drugs (Lourens et al., 2016).

Materials Science

Triazine-based diamines are key in producing polyimides with excellent solubility and thermal stability. These polymers find applications in areas like electronics due to their favorable properties (Li et al., 2017).

Surfactant Research

Triazine Schiff base-based cationic gemini surfactants are effective as antiwear, antifriction, and anticorrosive additives in polyols. Their unique molecular structure derived from triazine derivatives offers significant advantages in industrial lubrication and protection (Singh et al., 2016).

Mécanisme D'action

Target of Action

The compound, also known as N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine, primarily targets the gibberellin insensitive DWARF1 (GID1) receptor . This receptor plays a crucial role in plant growth regulation .

Mode of Action

The compound interacts with its target, the GID1 receptor, by forming hydrogen bonding interactions with residues Phe238 and Ser191 . This interaction results in stronger binding with GID1 than other similar compounds .

Biochemical Pathways

The compound affects the gibberellin-like activity in plants . Gibberellins are plant hormones that play important roles in various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation . The compound’s interaction with the GID1 receptor influences these processes.

Pharmacokinetics

It’s worth noting that the compound’s bioactivity was found to exhibit a clear negative monotonic association with the molecular docking-based score values .

Result of Action

The compound exhibits high gibberellin-like activity, promoting Arabidopsis thaliana hypocotyl elongation and rice germination . This suggests that the compound could potentially be applied as a plant growth regulator .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s trifluoromethyl group is known to enhance its binding affinity to target proteins, leading to more effective inhibition or activation of these biomolecules .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events. Additionally, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme structure, thereby affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, the compound can induce toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. Additionally, it can influence the overall metabolic balance within cells, thereby affecting cellular function and health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may localize to the mitochondria, where it can affect cellular metabolism and energy production .

Propriétés

IUPAC Name |

2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N5/c11-10(12,13)6-2-1-3-7(4-6)17-9-16-5-15-8(14)18-9/h1-5H,(H3,14,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVURQKNAXNXJLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=NC=NC(=N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351612 | |

| Record name | N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3832-69-7 | |

| Record name | N~2~-[3-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

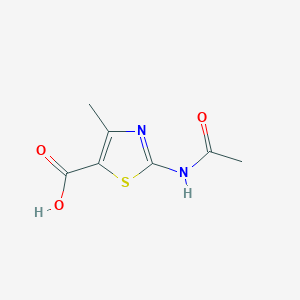

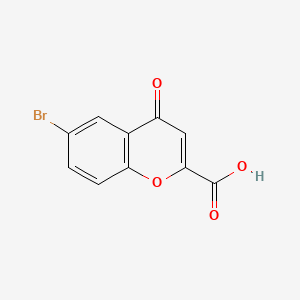

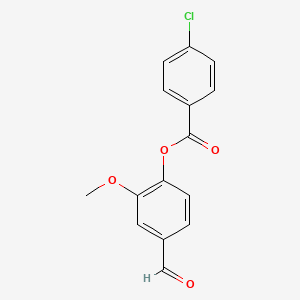

![2-[[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid](/img/structure/B1331681.png)

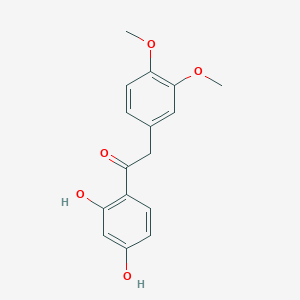

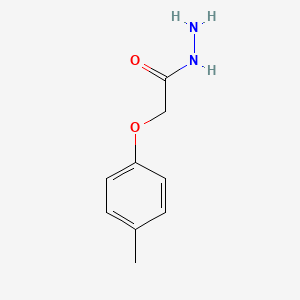

![3-{[(Furan-2-ylmethyl)-amino]-methyl}-6,8-dimethyl-1H-quinolin-2-one](/img/structure/B1331691.png)

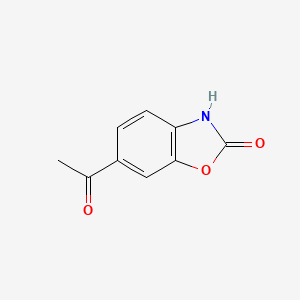

![[5-(2-Chloro-phenyl)-tetrazol-2-yl]-acetic acid](/img/structure/B1331713.png)